4-(2,3,5-Trimethylphenoxy)butanoic acid
Overview
Description
4-(2,3,5-Trimethylphenoxy)butanoic acid is an organic compound with the molecular formula C13H18O3 and a molar mass of 222.28 g/mol . It is characterized by the presence of a butanoic acid moiety attached to a 2,3,5-trimethylphenoxy group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3,5-Trimethylphenoxy)butanoic acid typically involves the reaction of 2,3,5-trimethylphenol with butanoic acid derivatives under specific conditions. One common method includes the esterification of 2,3,5-trimethylphenol with butanoic acid, followed by hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing catalysts to enhance reaction efficiency and yield. The reaction conditions are optimized to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2,3,5-Trimethylphenoxy)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-(2,3,5-Trimethylphenoxy)butanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(2,3,5-Trimethylphenoxy)butanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating biological processes at the molecular level. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(2,3,6-Trimethylphenoxy)butanoic acid
- 4-(2,4,5-Trimethylphenoxy)butanoic acid
- 4-(2,3,5-Trimethylphenoxy)pentanoic acid
Uniqueness
4-(2,3,5-Trimethylphenoxy)butanoic acid is unique due to its specific substitution pattern on the phenoxy group, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and applications, making it a valuable compound for research and industrial purposes .
Biological Activity
4-(2,3,5-Trimethylphenoxy)butanoic acid (TMB) is an organic compound that has garnered attention for its biological activities and potential applications in medicinal chemistry. This article will explore its synthesis, properties, mechanisms of action, and biological effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C13H18O3
- Molecular Weight : 222.28 g/mol
The compound features a carboxylic acid functional group (-COOH) and a trimethylphenoxy group, which contributes to its chemical reactivity. The unique structure of TMB allows it to interact with various biological targets, making it a subject of interest in pharmacological research.
Synthesis
TMB can be synthesized through several methods involving substituted phenols and butanoic acid derivatives. A common synthetic route includes:
- Formation of the Phenoxy Group : Reaction between a trimethylphenol and a butanoic acid derivative.
- Purification : Crystallization or chromatography to obtain pure TMB.
The biological activity of TMB is primarily attributed to its ability to interact with specific molecular targets:
- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with biological macromolecules, influencing their structure and function.
- Enzyme Inhibition : TMB has shown potential in inhibiting certain enzymes involved in metabolic pathways, which may lead to therapeutic effects in various diseases.
Antioxidant Activity
TMB exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. Research indicates that TMB can reduce the production of reactive oxygen species (ROS), thus mitigating cellular damage.
Anti-inflammatory Effects
Studies have demonstrated that TMB can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory disorders. This effect may be due to its influence on signaling pathways involved in inflammation.
Anticancer Properties
TMB has been investigated for its anticancer activity. Preliminary studies indicate that it may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation.
Table 1: Summary of Biological Activities of TMB
Activity Type | Observed Effect | Reference |
---|---|---|
Antioxidant | Reduces ROS production | |
Anti-inflammatory | Inhibits cytokine release | |
Anticancer | Induces apoptosis in cancer cells |
Case Study: Antioxidant Mechanism
In a study examining the effects of TMB on yeast cells under oxidative stress conditions, it was found that TMB significantly reduced ROS levels compared to control groups. The study highlighted the compound's role in enhancing intracellular antioxidant defenses, particularly glutathione levels, thereby protecting cellular integrity during acetic acid-induced stress .
Case Study: Anti-inflammatory Action
Another research effort focused on the anti-inflammatory properties of TMB showed that treatment with the compound resulted in decreased levels of inflammatory markers in animal models. This suggests a potential therapeutic application for TMB in managing chronic inflammatory conditions .
Properties
IUPAC Name |
4-(2,3,5-trimethylphenoxy)butanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-9-7-10(2)11(3)12(8-9)16-6-4-5-13(14)15/h7-8H,4-6H2,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZBCHZZTFQGKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCCCC(=O)O)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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